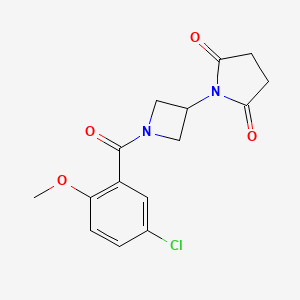
1-(1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine-2,5-dione is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The five-membered pyrrolidine ring is one of the nitrogen heterocycles . The azetidin-2-one ring has given life-saving penicillin and cephalosporin antibiotics .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be planned on the basis of different synthetic strategies used: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
In the title compound, C4H5NO2, the non-H atoms are nearly coplanar, with a maximum deviation of 0.030 Å . In the crystal, pairs of molecules are linked by N—H O hydrogen bonds into inversion dimers .Chemical Reactions Analysis
Pyrrolidine-2,5-diones derivates are an important class of heterocyclic compounds with essential applications in the organic synthesis and medicinal chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For a related compound, pyrrolidine-2,5-dione, the molecular formula is C4H5NO2 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Novel azaimidoxy compounds, including derivatives of pyrrolidine diones, have been synthesized and evaluated for potential chemotherapeutic applications due to their antimicrobial activities. This research underscores the utility of such compounds in developing new antimicrobial agents (Jain, Nagda, & Talesara, 2006).
- Studies on β-lactams, closely related to the core structure of the specified compound, reveal insights into their synthesis, base-catalyzed ring transformations, and structural prerequisites, contributing to the broader understanding of β-lactam chemistry and potential pharmaceutical applications (Sápi et al., 1997).
Biological Activities and Applications
- Research into novel heterocyclic compounds derived from visnaginone and khellinone, including those with azetidine and pyrrolidine structures, indicates significant anti-inflammatory and analgesic activities. These findings highlight the potential of such compounds in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
- The synthesis and antibacterial activity of 3-substituted-8-methoxy-1, 2, 4-triazino[3, 4-b]benzothiazole-4(H)-ones, involving pyrrolidine derivatives, have been explored. This work contributes to the search for new antibacterial agents with potential clinical applications (Vartale et al., 2008).
Mécanisme D'action
Target of Action
Similar compounds have shown antibacterial and antifungal activities , suggesting that the targets could be enzymes or proteins essential for the survival of these microorganisms.
Biochemical Pathways
Given its potential antibacterial and antifungal activities , it might interfere with the synthesis of essential biomolecules in these organisms or disrupt their metabolic pathways, leading to their death or growth inhibition.
Result of Action
Based on its potential antibacterial and antifungal activities , it can be inferred that the compound might cause cell death or inhibit the growth of these microorganisms.
Orientations Futures
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Pyrrolidine and its derivatives have shown promising biological activity, suggesting that further modifications and research could lead to the development of new therapeutic agents .
Propriétés
IUPAC Name |
1-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4/c1-22-12-3-2-9(16)6-11(12)15(21)17-7-10(8-17)18-13(19)4-5-14(18)20/h2-3,6,10H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFZHDNOCSRCSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CC(C2)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

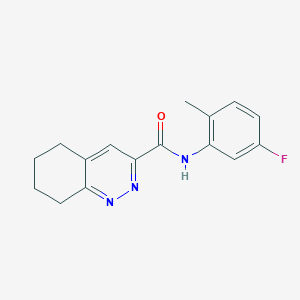
![5-[(2-Methylphenyl)methyl]-7-(4-propan-2-ylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2943702.png)
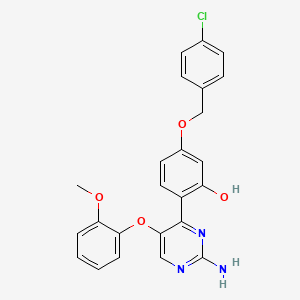
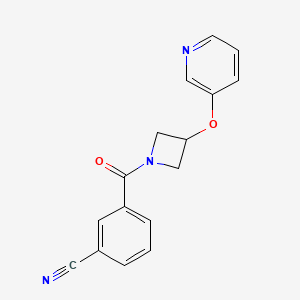

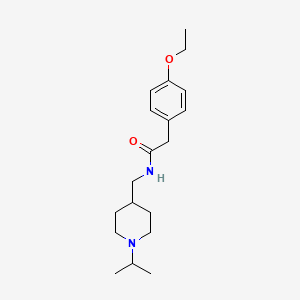
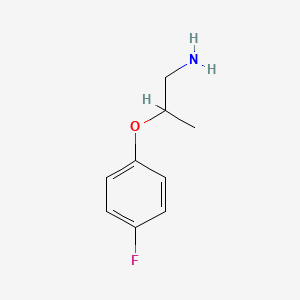

![5-isopropyl-7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2943713.png)
![N-{2-[(4-bromophenyl)sulfanyl]ethyl}prop-2-enamide](/img/structure/B2943715.png)



![methyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2943723.png)